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Compound of Interest

Compound Name: 2-Aminobenzanilide

Cat. No.: B1266236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzanilide scaffold has emerged as a privileged structure in medicinal

chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide

provides a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and

anticonvulsant properties of various 2-aminobenzanilide derivatives, supported by

experimental data from recent scientific literature.

Data Presentation
The following tables summarize the quantitative biological activity data for selected 2-
aminobenzanilide derivatives, allowing for a direct comparison of their potency.

Table 1: Anticancer Activity (HDAC Inhibition) of 2-
Aminobenzanilide Derivatives
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Compound Target IC50 (nM)
Reference
Compound

IC50 (nM) Cell Line

Derivative 1 hrHDAC1

Two-digit

nanomolar

range

MS-275 - U937

Derivative 2 HDAC1 260

MS-275,

Mocetinostat,

CI994,

RGFP-966

- -

Derivative 3

(21a)
HDAC1 260 - - -

Derivative 4

(21b)
HDAC1

Submicromol

ar
- - -

Derivative 5

(21c)
HDAC1

Submicromol

ar
- - -

Fluorinated

N-(2-

aminophenyl)

benzamide

(24a)

HDACs
Potent

inhibition
SAHA -

HCT-116,

MCF-7, A549

Pyridylacrylic-

based 2'-

aminoanilide

(10b)

- - - -

U937

(induces

~30%

apoptosis)

Nicotinic

anilide (12c)
- - - -

U937

(induces

~40%

cytodifferenti

ation)

Note: Specific IC50 values were not always available in the source material, with some

described qualitatively as "potent" or within a range.
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Table 2: Antimicrobial Activity of 2-Aminobenzamide
Derivatives

Compound
Bacterial/Fung
al Strain

Zone of
Inhibition
(mm)

MIC (µg/mL) Standard

Compound 5
Aspergillus

fumigatus
- -

More potent than

Clotrimazole

Compound 5a B. subtilis 25 6.25 -

Compound 5a E. coli 31 3.12 -

Compound 6b E. coli 24 3.12 -

Compound 6c B. subtilis 24 6.25 -

Table 3: Anticonvulsant Activity of 4-Aminobenzanilide
Derivatives

Compound Test ED50 (mg/kg)
Protective
Index (PI)

Standard

4-amino-N-(2,6-

dimethylphenyl)b

enzamide (8)

MES 2.60 5.77
Phenobarbital,

Phenytoin

d,l-4-amino-N-

(alpha-

methylbenzyl)-

benzamide (12)

MES 18.02 9.5
Phenobarbital,

Phenytoin

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Histone Deacetylase (HDAC) Inhibition Assay
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This protocol outlines a common method for determining the inhibitory activity of compounds

against HDAC enzymes.

Objective: To measure the 50% inhibitory concentration (IC50) of 2-aminobenzanilide
derivatives against specific HDAC isoforms.

Materials:

Recombinant human HDAC enzyme (e.g., HDAC1)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

HDAC developer (containing a protease and a buffer)

Test compounds (2-aminobenzanilide derivatives) dissolved in DMSO

Reference inhibitor (e.g., MS-275, SAHA)

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

Add a fixed amount of the HDAC enzyme to each well of the microplate.

Add the diluted test compounds or reference inhibitor to the respective wells. Include a

control with DMSO only.

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-

enzyme interaction.

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding the HDAC developer. This step also cleaves the deacetylated

substrate, releasing the fluorophore.

Incubate at room temperature for 10-15 minutes.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Calculate the percentage of inhibition for each compound concentration relative to the

control and determine the IC50 value by plotting the percent inhibition against the log of the

compound concentration.[1][2]

Antimicrobial Susceptibility Testing (Agar Well Diffusion
Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.

Objective: To determine the susceptibility of various microbial strains to 2-aminobenzamide

derivatives by measuring the zone of inhibition.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa,

Escherichia coli)

Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

Sterile petri dishes

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Clotrimazole)

Sterile cork borer (6-8 mm diameter)

Micropipettes
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Incubator

Procedure:

Prepare MHA or SDA plates.

Prepare a microbial inoculum of the test organism and adjust its turbidity to a 0.5 McFarland

standard.

Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile

cotton swab.

Allow the plates to dry for a few minutes.

Using a sterile cork borer, create uniform wells in the agar.

Add a specific volume (e.g., 100 µL) of the test compound solution into each well.

Place standard antibiotic/antifungal discs on the agar surface as positive controls. A well with

the solvent (DMSO) serves as a negative control.

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72

hours.

After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A

larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity Assay (LPS-induced RAW
264.7 Cells)
This in vitro assay evaluates the potential of compounds to reduce the inflammatory response

in macrophage cells.

Objective: To assess the ability of 2-aminobenzanilide derivatives to inhibit the production of

pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-

stimulated RAW 264.7 murine macrophages.

Materials:
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RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

and antibiotics

Lipopolysaccharide (LPS) from E. coli

Test compounds dissolved in DMSO

Griess reagent for nitric oxide (NO) measurement

ELISA kits for TNF-α and IL-6 quantification

96-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory

response. Include a negative control (cells only), a positive control (cells + LPS), and vehicle

control (cells + LPS + DMSO).

After incubation, collect the cell culture supernatant.

Nitric Oxide (NO) Measurement: Mix the supernatant with an equal volume of Griess

reagent. After a short incubation, measure the absorbance at 540 nm. The concentration of

nitrite (a stable product of NO) is determined using a standard curve of sodium nitrite.

Cytokine Measurement (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the

supernatant using specific ELISA kits according to the manufacturer's instructions.

A reduction in the levels of NO, TNF-α, and IL-6 compared to the LPS-treated control

indicates anti-inflammatory activity.
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Anticonvulsant Screening (Maximal Electroshock
Seizure - MES and Subcutaneous Metrazole - scMet
Tests)
These in vivo models are used to evaluate the anticonvulsant potential of the derivatives.[3]

Objective: To determine the ability of 2-aminobenzanilide derivatives to protect against

seizures induced by maximal electroshock or a chemical convulsant.

Animals: Male mice or rats.

Maximal Electroshock Seizure (MES) Test:

Administer the test compound intraperitoneally (i.p.) at various doses. A control group

receives the vehicle.

After a specific time (e.g., 30 or 60 minutes), subject each animal to a supramaximal

electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the

seizure.

The absence of the tonic hindlimb extension is considered protection.

The dose that protects 50% of the animals (ED50) is calculated.

Subcutaneous Metrazole (scMet/PTZ) Test:

Administer the test compound i.p. at various doses, with a control group receiving the

vehicle.

After a set time, administer a subcutaneous injection of pentylenetetrazole (Metrazole/PTZ)

at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg in

mice).

Observe the animals for a specific period (e.g., 30 minutes) for the onset of clonic seizures

(lasting for at least 5 seconds).
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The absence of clonic seizures during the observation period indicates protection.

Calculate the ED50 for protection against scMet-induced seizures.

Neurotoxicity (Rotarod Test):

To assess potential motor impairment, animals are placed on a rotating rod (rotarod).

The ability of the animal to remain on the rod for a specified time (e.g., 1 minute) is recorded

after administration of the test compound.

The dose at which 50% of the animals fail the test (TD50) is determined.

The Protective Index (PI) is calculated as TD50/ED50, with a higher PI indicating a better

safety profile.[3]

Visualizations
The following diagrams illustrate key concepts related to the biological activity of 2-
aminobenzanilide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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